![molecular formula C12H13NS B1457513 2-(3-(Thiophen-3-yl)phenyl)ethanamine CAS No. 1181248-34-9](/img/structure/B1457513.png)
2-(3-(Thiophen-3-yl)phenyl)ethanamine
Overview
Description
2-(3-(Thiophen-3-yl)phenyl)ethanamine, commonly known as TPEA, is a chemical compound that belongs to the class of phenethylamines. It is an aromatic amine .
Molecular Structure Analysis
The molecular formula of 2-(3-(Thiophen-3-yl)phenyl)ethanamine is C12H13NS, and its molecular weight is 203.31 g/mol .Chemical Reactions Analysis
2-(3-(Thiophen-3-yl)phenyl)ethanamine undergoes various chemical reactions. For example, it undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . More detailed information about its chemical reactions is not available in the retrieved resources.Scientific Research Applications
Organic Electronics
Thiophene derivatives are often used as building blocks in organic materials due to their strong electron-donating character, high hole mobility, and good thermal stability. They can be used in the design and synthesis of small molecules and polymers for organic electronics .
Electrochromic Devices
Conjugated copolymers based on thiophene derivatives have been applied in high-contrast electrochromic devices. These materials can change color when a voltage is applied, which is useful for smart windows, displays, and other applications .
Anticancer Agents
Some thiophene compounds serve as raw materials in the synthesis of anticancer agents. Their chemical structure allows them to interact with biological targets in ways that can inhibit cancer cell growth .
Anti-atherosclerotic Agents
Thiophene derivatives have also been used in the synthesis of anti-atherosclerotic agents, which are medications designed to prevent or reduce atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .
Metal Complexing Agents
Due to their ability to bind metals, thiophene compounds can act as metal complexing agents. This property is valuable in various chemical processes and environmental applications .
Insecticides Development
The structural features of thiophenes make them suitable for development into insecticides. They can be designed to target specific pests without harming other organisms .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which include 2-(3-(thiophen-3-yl)phenyl)ethanamine, have been studied for their potential biological activities . These compounds have shown a variety of properties and applications, particularly in medicinal chemistry .
Mode of Action
It is known that thiophene derivatives can easily react with electrophiles due to the presence of sulfur atom contributing two π electrons to the aromatic sextet . This suggests that 2-(3-(Thiophen-3-yl)phenyl)ethanamine might interact with its targets through electrophilic substitution .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
It is known that thiophene derivatives have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(3-(Thiophen-3-yl)phenyl)ethanamine might have similar effects.
properties
IUPAC Name |
2-(3-thiophen-3-ylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTNKIFTYQZVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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